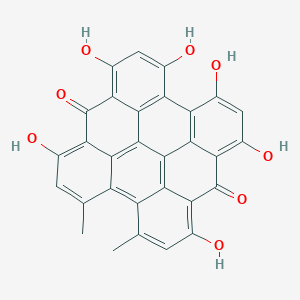

Hypericin

Description

This compound has been reported in Hypericum ascyron, Hypericum tomentosum, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

9,11,13,16,18,20-hexahydroxy-5,24-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOIFHVUBCIUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203270 | |

| Record name | Hypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-04-9, 1372719-41-9 | |

| Record name | Hypericin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypericin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372719419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6,8,13-hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hypericin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V2F1075HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Hypericin Phototoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypericin, a naturally occurring photosensitizer derived from Hypericum perforatum (St. John's Wort), has garnered significant attention for its potent photodynamic therapy (PDT) applications in oncology.[1][2] Its efficacy stems from its ability to induce cell death upon activation by light, a phenomenon known as phototoxicity. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's phototoxic action, detailing the molecular and cellular events from photoactivation to the induction of various cell death modalities. The guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this compound's mechanism of action.

The Photophysical and Photochemical Basis of this compound Phototoxicity

The journey of this compound-induced phototoxicity begins with its activation by light. This compound exhibits a strong absorption spectrum in the visible light range.[2] Upon absorbing a photon of light, the this compound molecule transitions from its ground state to an excited singlet state. From this short-lived state, it can undergo intersystem crossing to a more stable, longer-lived triplet state. The triplet-state this compound is the primary initiator of the photochemical reactions that lead to cellular damage.

These photochemical reactions proceed via two main mechanisms, both of which result in the generation of highly reactive oxygen species (ROS):[3]

-

Type I Mechanism: The excited triplet this compound can directly react with biological substrates, such as lipids or proteins, through electron or hydrogen transfer, leading to the formation of radical ions and superoxide radicals (O₂⁻).

-

Type II Mechanism: The triplet this compound can transfer its energy directly to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂).[4]

The production of these ROS is the cornerstone of this compound's phototoxic effects, initiating a cascade of oxidative stress and cellular damage.[5]

Cellular Uptake and Subcellular Localization

For this compound to exert its phototoxic effects, it must first be taken up by target cells and localize to specific subcellular compartments. Due to its lipophilic nature, this compound readily crosses cellular membranes and preferentially accumulates in membranous organelles.[4] Studies using fluorescence microscopy have revealed that this compound localizes to the:

This specific subcellular localization is a critical determinant of the subsequent cellular response to this compound-PDT, as the initial sites of ROS generation dictate the primary targets of oxidative damage and the ensuing cell death pathways.

Induction of Cell Death

The oxidative stress induced by photoactivated this compound can trigger several distinct cell death modalities, primarily apoptosis, necrosis, and autophagy. The dominant pathway is often dependent on the concentration of this compound, the light dose administered, and the cell type.[2][7]

Apoptosis

At lower to moderate concentrations and light doses, this compound-PDT predominantly induces apoptosis, a programmed and controlled form of cell death.[1][7] The apoptotic cascade is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: ROS-induced damage to the mitochondria leads to the disruption of the mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors, such as cytochrome c, into the cytosol.[7] Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the hallmark morphological changes of apoptosis.[5][8] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family plays a crucial role in regulating the intrinsic pathway.[7][9]

-

Extrinsic Pathway: this compound-PDT has also been shown to involve the activation of the extrinsic pathway through the engagement of death receptors, such as the TNF-related apoptosis-inducing ligand (TRAIL) receptor.[10] This leads to the recruitment of adaptor proteins and the activation of the initiator caspase, caspase-8, which can then directly activate caspase-3.[10]

Necrosis

At higher concentrations of this compound and/or higher light doses, the cellular damage becomes overwhelming, leading to necrosis, a form of unregulated cell death.[1][7] Necrosis is characterized by the loss of plasma membrane integrity, cellular swelling, and the release of intracellular contents, which can trigger an inflammatory response. The switch from apoptosis to necrosis is often attributed to the rapid and severe depletion of intracellular ATP and extensive oxidative damage that incapacitates the apoptotic machinery.[7]

Autophagy

Autophagy is a cellular self-degradative process that can be induced by this compound-PDT.[11] While autophagy can sometimes serve as a survival mechanism, in the context of this compound phototoxicity, it is often associated with cell death. The exact role of autophagy in this compound-PDT is complex and may be cell-type dependent, but it is thought to be linked to the extensive damage to cellular organelles.

Key Signaling Pathways

Several key signaling pathways are modulated by this compound-PDT and play a critical role in determining the cellular fate.

c-Jun N-terminal Kinase (JNK) Pathway

The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is significantly activated in response to the oxidative stress induced by this compound-PDT.[5][8] Activation of the JNK pathway has been shown to be an upstream regulator of mitochondria-mediated apoptosis.[5][8]

AKT/mTORC1/GPX4 Axis

Recent studies have implicated the AKT/mTORC1/GPX4 signaling pathway in this compound-PDT-induced ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[12] this compound-PDT can suppress this pathway, leading to the downregulation of glutathione peroxidase 4 (GPX4), a key enzyme in the prevention of lipid peroxidation, thereby promoting ferroptosis.[12]

Data Presentation

The following tables summarize quantitative data from various studies on this compound phototoxicity.

Table 1: Effective Concentrations and Light Doses of this compound for Photodynamic Therapy

| Cell Line | This compound Concentration | Light Dose/Fluence | Outcome | Reference |

| K562 Leukemia | 0.4 µg/ml | 0.3 mW/cm² for 4 min | Significant cell damage, apoptosis induction | [5] |

| SP2/0 Myeloma | 0.035 ± 0.003 µM (IC₅₀) | 11.28 J/cm² | Proliferation inhibition | [7] |

| EMT6 Mouse Mammary Carcinoma | 1.0 µM | 1.5 J/cm² | LD₄₀ toxicity, ~50% depression of ATP and respiration | [13] |

| Human Lens Epithelial Cells | 10⁻⁹ to 10⁻⁶ M | 4 J/cm² UVA | Induction of necrosis and apoptosis | [14] |

| Head and Neck Squamous Cell Carcinoma | 0.5–5 µM | 3–20 J/cm² | Apoptosis favored over necrosis | [1] |

| Pigmented and Unpigmented Melanoma | 3 µM | UVA (400-315 nm) | Necrosis in pigmented cells, apoptosis in non-pigmented cells | [15] |

Table 2: Quantitative Effects of this compound-PDT on Apoptosis-Related Markers

| Cell Line | This compound-PDT Conditions | Marker | Quantitative Change | Reference |

| SP2/0 Myeloma | 0.05 µM this compound | Apoptotic cells | 56.47% | [7] |

| SP2/0 Myeloma | 0.025 and 0.05 µM this compound | Bax/Bcl-2 ratio | Increased from 1 to 3.6 fold | [7] |

| Human Lens Epithelial Cells | 10⁻⁹ to 10⁻⁶ M this compound, 4 J/cm² UVA | Apoptosis protection by Lutein | 50% | [14] |

| K562 Leukemia | 0.4 µg/ml this compound, 0.3 mW/cm² for 4 min | Cleaved caspase-9 | Significantly upregulated 8 and 16 h post-irradiation | [5] |

| K562 Leukemia | 0.4 µg/ml this compound, 0.3 mW/cm² for 4 min | Cleaved caspase-3 | Significantly upregulated at 16 h post-irradiation | [5] |

| K562 Leukemia | 0.4 µg/ml this compound, 0.3 mW/cm² for 4 min | Phosphorylated-JNK | Peaked at 4 h post-irradiation | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of this compound phototoxicity.

Protocol 1: Assessment of Cell Viability (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

This compound Incubation: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01-10 µM). Incubate the cells in the dark for a specified period (e.g., 4 hours).

-

Irradiation: Wash the cells with phosphate-buffered saline (PBS). Add fresh medium and expose the cells to a light source with a specific wavelength (e.g., 580-600 nm) and light dose (e.g., 10 J/cm²).

-

Post-Irradiation Incubation: Incubate the cells for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Protocol 2: Detection of Apoptosis (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound and light as described in Protocol 1.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[16]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[17]

-

Healthy cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Protocol 3: Measurement of Reactive Oxygen Species (ROS) Production

-

Cell Seeding and Treatment: Seed cells in a suitable plate or dish and treat with this compound and light.

-

Probe Loading: Wash the cells with a serum-free medium or PBS. Add a solution of a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), to the cells and incubate at 37°C for 30 minutes.[18]

-

Washing: Remove the probe solution and wash the cells twice with PBS.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence indicates an increase in ROS production.

Protocol 4: Western Blotting for Protein Expression Analysis

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p-JNK) overnight at 4°C.[19][20][21][22]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

Signaling Pathways

Caption: Overview of this compound phototoxicity signaling pathways.

Experimental Workflow

Caption: General experimental workflow for studying this compound phototoxicity.

Conclusion

The phototoxicity of this compound is a multifaceted process initiated by the photo-generation of reactive oxygen species that inflict damage on key subcellular organelles. This initial insult triggers a complex network of signaling pathways, ultimately culminating in various forms of cell death, including apoptosis, necrosis, and autophagy. The specific cellular response is finely tuned by experimental parameters such as this compound concentration and light dose. A thorough understanding of these core mechanisms is paramount for the rational design of novel this compound-based photodynamic therapies and for optimizing treatment protocols to enhance their therapeutic efficacy in the clinical setting. This guide provides a foundational framework for researchers and drug development professionals to delve deeper into the intricate world of this compound phototoxicity.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound in cancer treatment: more light on the way - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-mediated photodynamic therapy induces apoptosis in K562 human leukemia cells through JNK pathway modulation. | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound-mediated photodynamic therapy induces apoptosis in K562 human leukemia cells through JNK pathway modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 7. This compound-mediated photodynamic therapy induces apoptosis of myoloma SP2/0 cells depended on caspase activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-mediated photodynamic therapy induces apoptosis in K562 human leukemia cells through JNK pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-mediated photodynamic therapy inhibits growth of colorectal cancer cells via inducing S phase cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound photo-induced apoptosis involves the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and activation of caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound mediated photodynamic therapy induces ferroptosis via inhibiting the AKT/mTORC1/GPX4 axis in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Time-course of this compound phototoxicity and effect on mitochondrial energies in EMT6 mouse mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. This compound phototoxicity induces different modes of cell death in melanoma and human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. phnxflow.com [phnxflow.com]

- 17. bdbiosciences.com [bdbiosciences.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Biosynthetic Pathways of Hypericin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins and complex biosynthetic routes of hypericin, a naphthodianthrone of significant interest for its antidepressant, antiviral, and photosensitizing properties. The information presented herein is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite found in a limited number of biological sources. The primary and most well-studied source is the plant genus Hypericum, though it has also been identified in other organisms.

1.1 Hypericum Species (St. John's Wort) The genus Hypericum comprises over 450 species, but not all produce this compound.[1] The most notable source is Hypericum perforatum , commonly known as St. John's Wort.[2][3] Within the plant, this compound and its precursor, pseudothis compound, are synthesized and sequestered in specialized dark glands, which are visible as small black or red dots on the flowers, leaves, and stems.[4][5] The flowers and buds typically contain the highest concentrations of these compounds.[6][7] Other species of Hypericum have also been shown to contain significant amounts of hypericins.[8][9]

1.2 Other Biological Sources While predominantly found in Hypericum, this compound or structurally similar compounds have been isolated from other, unrelated organisms:

-

Endophytic Fungi: this compound has been found in endophytic fungi, such as Thielavia subthermophila, which reside within the tissues of Hypericum plants.[10] This discovery has opened avenues for microbial production of the compound.

-

Insects: The compound is present in the integument of Australian Lac insects of the Coccoidea family.[11]

-

Protozoa: A similar pigment is found in the blue-green ciliate, Stentor coerulus.[11]

Quantitative Data on this compound Content

The concentration of this compound and pseudothis compound varies significantly between different Hypericum species and among the various tissues of a single plant. The following table summarizes representative quantitative data from the literature.

| Hypericum Species | Plant Part | This compound Content (mg/g DW) | Pseudothis compound Content (mg/g DW) | Total Hypericins (% DW) | Reference |

| H. perforatum | Flowers | - | - | 0.303% | [12] |

| H. perforatum | Broad Leaf Tops (Summer Max) | ~1.5 (combined) | ~1.5 (combined) | ~0.3% | [13] |

| H. perforatum | Narrow Leaf Tops (Summer Max) | ~2.5 (combined) | ~2.5 (combined) | ~0.5% | [13] |

| H. montbretii | Flowers | 2.52 | 3.58 | - | [6] |

| H. triquetrifolium | Flowers | - | - | 0.9 - 3.6 | [6] |

| H. boissieri | Aerial Parts | - | - | 0.512% | [8] |

| H. hyssopifolium | Leaves | 0.030 | 0.051 | - | [6] |

| H. empetrifolium | Aerial Parts | - | - | 0.009% | [8] |

DW = Dry Weight. Note: Values can vary based on geography, season, and analytical method.

Biosynthetic Pathways of this compound

The biosynthesis of this compound is a complex process that is not yet fully elucidated. The prevailing hypothesis points to the polyketide pathway as the origin.[4][10][14] This pathway begins with simple carbon precursors and builds a complex polyketide chain that undergoes a series of cyclizations and modifications. Two primary routes have been proposed, diverging at the intermediate stages.

3.1 The Emodin-Based Pathway (Traditional Hypothesis) This widely cited pathway posits that this compound is formed through the dimerization of an anthraquinone precursor, emodin.

-

Polyketide Chain Formation: The pathway initiates with the condensation of one molecule of acetyl-CoA and seven molecules of malonyl-CoA, catalyzed by a type III polyketide synthase (PKS), likely HpPKS2.[5][10][15] This forms a linear octaketide chain.

-

Cyclization to Emodin Anthrone: The octaketide chain undergoes several cyclization and decarboxylation reactions to form the key intermediate, emodin anthrone.[10]

-

Oxidation and Dimerization: Emodin anthrone is believed to be oxidized to emodin.[10] A subsequent condensation reaction, potentially involving both emodin and emodin anthrone, leads to the formation of emodin dianthrone.[10]

-

Formation of Protothis compound: A series of successive oxidations converts the dianthrone intermediate into protothis compound.[10]

-

Final Conversion to this compound: The final step is a light-dependent conversion where protothis compound is transformed into the stable this compound molecule.[10][15]

The role of the Hyp-1 protein has been a subject of debate. It was initially proposed to be the key enzyme catalyzing the conversion of emodin to this compound.[16] However, subsequent studies showed that Hyp-1 gene expression is highest in the roots, which contain minimal this compound, and does not correlate well with the sites of this compound accumulation in the dark glands, casting doubt on its direct role in the final biosynthetic steps.[17]

3.2 The Skyrin-Based Pathway (Alternative Hypothesis) More recent research, leveraging metabolomics and gene expression analysis, has proposed an alternative pathway that does not involve emodin as a free intermediate. Instead, it suggests skyrin, a bis-anthraquinone, plays a central role.

-

Octaketide Formation: This step is identical to the traditional pathway, starting with acetyl-CoA and malonyl-CoA to form an octaketide via PKS.[18]

-

Formation of Penicilliopsin: Two octaketide units are proposed to condense, forming an intermediate called penicilliopsin, bypassing the formation of emodin dianthrone.[18]

-

Conversion to Protothis compound: A berberine-bridge enzyme (BBE) is hypothesized to catalyze the conversion of penicilliopsin to protothis compound.[18][19]

-

Final Conversion to this compound: As in the traditional pathway, the final step is the light-mediated conversion of protothis compound to this compound.[18]

This model is supported by findings that skyrin and its derivatives correlate more strongly with this compound presence than emodin in Hypericum tissues.[18]

Key Experimental Protocols

The elucidation of this compound's biosynthetic pathway and its quantification rely on a suite of molecular and analytical techniques. Below are representative protocols for key experiments.

4.1 Extraction and HPLC Quantification of this compound

This protocol describes a common method for extracting and quantifying this compound from dried plant material using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

Weigh approximately 50 g of dried, powdered plant material (e.g., aerial parts of H. perforatum).

-

Perform extraction with 80% (v/v) ethanol (3 x 250 mL) using a blender or sonicator.[12]

-

Combine the hydroalcoholic extracts and defat by liquid-liquid extraction with n-hexane until the hexane layer is colorless.[12]

-

Concentrate the ethanolic extract to dryness under reduced pressure.

-

-

HPLC Analysis:

-

Prepare a stock solution of the dried extract in methanol (e.g., 1 mg/mL).[12]

-

Filter the sample solution through a 0.20-0.45 µm syringe filter before injection.[8][12]

-

Chromatographic Conditions:

-

System: A standard HPLC system with a UV-Vis or fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8][14]

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 0.3% v/v phosphoric acid (90:10, v/v) or a mixture of acetonitrile:methanol:10 mM ammonium acetate (pH 5.0) in a ratio of 54:36:10 (v/v/v).[6][12]

-

Detection: UV detection at 590 nm or fluorescence detection with excitation at 315 nm and emission at 590 nm.[6][12]

-

Injection Volume: 20 µL.[12]

-

-

-

Quantification:

-

Prepare a calibration curve using a certified this compound standard at multiple concentrations (e.g., 10-80 µg/mL).[12]

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

4.2 Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol is used to quantify the transcript levels of genes putatively involved in this compound biosynthesis, such as PKS2 and Hyp-1.

-

RNA Isolation:

-

Harvest fresh plant tissue (e.g., leaves, roots, flowers) and immediately freeze in liquid nitrogen.

-

Isolate total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a CTAB-based method, including a DNase treatment step to remove genomic DNA contamination.[20]

-

Assess RNA integrity and quantity using gel electrophoresis and spectrophotometry (A260/A280 ratio of 1.9-2.1).[21]

-

-

cDNA Synthesis:

-

qRT-PCR Reaction:

-

Prepare the reaction mixture containing: synthesized cDNA (diluted 1:40), gene-specific forward and reverse primers (e.g., for Hyp-1, PKS2), and a SYBR Green master mix.[20][21]

-

Use a housekeeping gene (e.g., Actin, EF-1α) as an internal control for normalization.[20]

-

Primer Examples (H. perforatum):

-

Cycling Conditions (Typical):

-

-

Data Analysis:

-

Calculate the relative gene expression levels using the 2-ΔΔCt method.[20]

-

4.3 In Situ RNA Hybridization

This technique localizes specific mRNA transcripts within plant tissue sections, providing spatial information on where biosynthetic genes are expressed.

-

Tissue Preparation:

-

Fix fresh plant tissue in a solution of 4% (w/v) paraformaldehyde overnight at 4°C.[15][18]

-

Dehydrate the tissue through a graded ethanol series (e.g., 30%, 50%, 70%, 85%, 95%, 100%).[15]

-

Infiltrate the tissue with paraffin wax and embed to form blocks.

-

Section the blocks into thin slices (~10 µm) using a microtome and mount onto RNase-free slides.[15]

-

-

Probe Synthesis:

-

Synthesize digoxigenin (DIG)-labeled antisense and sense (control) RNA probes from a linearized plasmid containing the target gene fragment (e.g., Hyp-1) via in vitro transcription.[15]

-

-

Hybridization:

-

Pre-treat tissue sections to remove wax and rehydrate.

-

Apply a hybridization buffer containing the DIG-labeled probe to the slides.

-

Incubate overnight in a humidified chamber at 50-55°C to allow the probe to hybridize with the target mRNA.[18]

-

-

Washing and Detection:

-

Perform stringent washes (e.g., using 0.2X SSC at 55°C) to remove non-specifically bound probe.[18]

-

Incubate the slides with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Detect the signal by adding a chromogenic substrate (e.g., NBT/BCIP), which produces a colored precipitate at the site of mRNA localization.

-

-

Microscopy:

-

Visualize and document the results using light microscopy.

-

References

- 1. This compound biosynthesis in Hypericum hookerianum Wight and Arn: investigation on biochemical pathways using metabolite inhibitors and suppression subtractive hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro analysis of type II polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. langdalelab.com [langdalelab.com]

- 5. Molecular Cloning and Expression Analysis of hyp-1 Type PR-10 Family Genes in Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized hyperforin in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiological and Transcriptomic Analysis Provide Insight into Low Temperature Enhancing this compound Biosynthesis in Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Frontiers | Molecular Cloning and Expression Analysis of hyp-1 Type PR-10 Family Genes in Hypericum perforatum [frontiersin.org]

- 10. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. brieflands.com [brieflands.com]

- 15. In Situ Hybridization Protocol (for plant roots) – Benfey Lab [sites.duke.edu]

- 16. edenrcn.com [edenrcn.com]

- 17. Expression of the hyp-1 gene in early stages of development of Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. its.caltech.edu [its.caltech.edu]

- 19. The Biochemical and Genetic Basis for the Biosynthesis of Bioactive Compounds in Hypericum perforatum L., One of the Largest Medicinal Crops in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparative Transcriptome Reconstruction of Four Hypericum Species Focused on this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reference genes for qRT-PCR normalisation in different tissues, developmental stages, and stress conditions of Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Unveiling the Shield: A Technical Guide to the Antiviral Properties of Hypericin Against Enveloped Viruses

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antiviral mechanism of hypericin, a naturally occurring photosensitizer, against a broad spectrum of enveloped viruses. This compound, derived from Hypericum perforatum (St. John's Wort), has demonstrated significant virucidal activity, primarily through a light-dependent mechanism that targets the viral envelope. This document provides a comprehensive overview of its mechanism of action, quantitative antiviral efficacy, and detailed experimental protocols for its investigation.

Core Mechanism of Action: Photodynamic Inactivation

This compound's primary antiviral activity stems from its function as a photosensitizer.[1] Upon exposure to light, this compound absorbs photons, leading to the generation of reactive oxygen species (ROS), predominantly singlet oxygen.[2] These highly reactive molecules inflict oxidative damage upon the viral lipid envelope and associated glycoproteins, compromising their integrity and function.[3] This process, known as photodynamic inactivation, effectively neutralizes the virus's ability to fuse with host cells and initiate infection.[3] Notably, this mechanism confers broad-spectrum activity against enveloped viruses, as it targets a common structural feature—the lipid envelope—rather than specific viral proteins that can be prone to mutation.[4]

Beyond its direct virucidal effects, this compound has also been shown to modulate host cell signaling pathways involved in the antiviral response, including the NF-κB and MDA5 pathways.

Signaling Pathway Involvement

dot

Caption: this compound's modulation of MDA5 and NF-κB signaling pathways.

Quantitative Antiviral Efficacy

The antiviral activity of this compound has been quantified against a range of enveloped viruses. The following tables summarize the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and other relevant metrics from various studies.

Table 1: Antiviral Activity of this compound Against Various Enveloped Viruses

| Virus Family | Virus | Cell Line | Assay Type | IC50 | CC50 | Selectivity Index (SI) | Reference |

| Retroviridae | Moloney Murine Leukemia Virus (Mo-MuLV) | - | - | 6 µg/mL | ~25 µg/mL | ~4.2 | [4] |

| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) F Strain | - | Plaque Reduction | 2.59 ± 0.08 µM | - | - | [5] |

| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) SM44 Strain | - | Plaque Reduction | 2.94 ± 0.10 µM | - | - | [5] |

| Coronaviridae | Human Coronavirus 229E (HCoV-229E) | Huh-7 | Luciferase Assay | 0.37 ± 0.02 µM | 25.77 ± 2.58 µM | 69.6 | [6] |

| Coronaviridae | SARS-CoV | Vero-81/TMPRSS2 | - | 1.01 ± 0.12 µM | 45.91 µM | 45.5 | [6][7] |

| Coronaviridae | MERS-CoV | Calu-3 | - | 2.55 ± 0.28 µM | >20 µM | >7.8 | [6] |

Table 2: Antiviral Activity of this compound Against SARS-CoV-2 and its Variants

| Virus | Cell Line | Assay Type | IC50 | CC50 | Selectivity Index (SI) | Reference |

| SARS-CoV-2 (Ancestral) | Vero E6 | Plaque Assay | 559 pg/mL (1.11 pM) | >50,000 pg/mL | >89,445 | [8] |

| SARS-CoV-2 (Ancestral) | Vero E6 | Plaque Assay | ~0.35 nM | 316.8 ± 86.5 nM | ~905 | [9] |

| SARS-CoV-2 (D614G) | Vero-81/TMPRSS2 | - | 0.98 ± 0.28 µM | 45.91 µM | 46.8 | [6][7] |

| SARS-CoV-2 (Alpha B.1.1.7) | Vero-81/TMPRSS2 | - | 0.24 ± 0.02 µM | 45.91 µM | 191.3 | [6][7] |

| SARS-CoV-2 (Omicron B.1.1.529) | Vero-81/TMPRSS2 | - | 0.29 ± 0.13 µM | 45.91 µM | 158.3 | [6][7] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antiviral properties of this compound.

General Experimental Workflow

dot

Caption: A generalized workflow for assessing the antiviral activity of this compound.

Virus Inhibition Assay (Plaque Reduction Assay)

This assay quantifies the reduction in infectious virus particles in the presence of the test compound.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates.[8]

-

Virus stock of known titer.

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Infection medium (e.g., DMEM with 2% FBS).

-

Overlay medium (e.g., 1.2% Avicel or 0.6% agarose in 2x DMEM).

-

Crystal violet staining solution.

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.[8]

-

Compound Preparation: Prepare serial dilutions of this compound in infection medium.

-

Virus Pre-treatment (optional, for virucidal assessment): Incubate the virus with different concentrations of this compound for a specified time (e.g., 1 hour at 37°C) prior to infection.[8]

-

Infection:

-

Wash the cell monolayers with PBS.

-

Infect the cells with the virus (or virus-hypericin mixture) at a specific Multiplicity of Infection (MOI), for example, an MOI of 0.05.[8]

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

-

Overlay Application:

-

Remove the inoculum.

-

Gently add the overlay medium to each well.

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration that allows for plaque formation (typically 2-3 days).

-

Plaque Visualization:

-

Fix the cells with a suitable fixative (e.g., 10% formalin).

-

Stain the cells with crystal violet solution.

-

Gently wash the plates with water to remove excess stain.

-

-

Quantification: Count the number of plaques in each well. The IC50 is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to the host cells.

Materials:

-

Confluent monolayer of host cells in 96-well plates.

-

This compound stock solution.

-

Cell culture medium.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a cell-only control and a solvent control.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Cell viability is calculated as a percentage relative to the untreated control cells. The CC50 is the concentration of this compound that reduces cell viability by 50%.

Conclusion

This compound presents a compelling profile as a broad-spectrum antiviral agent against enveloped viruses. Its photodynamic mechanism of action, targeting the conserved viral envelope, suggests a high barrier to the development of viral resistance. The quantitative data demonstrate potent antiviral activity at non-cytotoxic concentrations for several clinically relevant viruses. The detailed experimental protocols provided herein offer a standardized framework for further investigation and development of this compound-based antiviral therapies. Future research should focus on optimizing delivery methods and evaluating its efficacy in in vivo models to translate these promising in vitro findings into clinical applications.

References

- 1. CAS 548-04-9 | this compound [phytopurify.com]

- 2. Quantitative analysis of this compound interaction with SARS-CoV 2 and with a model membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound – An Antiviral Component of St. John′s Wort – Aphios [aphios.com]

- 4. Virucidal activity of this compound against enveloped and non-enveloped DNA and RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound blocks the function of HSV-1 alkaline nuclease and suppresses viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Frontiers | Hyperforin, the major metabolite of St. John’s wort, exhibits pan-coronavirus antiviral activity [frontiersin.org]

- 8. Hypericum perforatum and Its Ingredients this compound and Pseudothis compound Demonstrate an Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Suppresses SARS-CoV-2 Replication and Synergizes with Antivirals via Dual Targeting of RdRp and 3CLpro [mdpi.com]

Understanding the Antidepressant Effects and Neurological Pathways of Hypericin: A Technical Guide

Introduction

Hypericin, a naturally occurring naphthodianthrone, is one of the principal bioactive constituents of Hypericum perforatum, commonly known as St. John's Wort.[1] For centuries, extracts of this plant have been used in traditional medicine, and contemporary research has focused on its efficacy in treating mild to moderate depression.[2][3] While the antidepressant properties of St. John's Wort extracts are often attributed to a synergistic interplay of its components, this guide provides a focused technical overview of the pharmacological activities and neurological pathways associated specifically with this compound. It is crucial to distinguish the effects of this compound from those of other major constituents, such as hyperforin, as they possess distinct mechanisms of action.[4][5] This document is intended for researchers, scientists, and drug development professionals, providing in-depth data, experimental methodologies, and pathway visualizations to facilitate a comprehensive understanding of this compound's potential as a therapeutic agent.

Pharmacokinetics and Bioavailability

A critical consideration in evaluating the neurological effects of this compound is its ability to reach the central nervous system. Pharmacokinetic studies in humans and animals indicate that while this compound is absorbed orally, its penetration across the blood-brain barrier is limited.[6]

Key Pharmacokinetic Parameters:

-

Absorption: After oral administration of Hypericum extract, this compound is detectable in the blood, with a notable lag time of approximately 2.0 to 2.6 hours.[7] Peak plasma concentrations are typically reached within 4-6 hours.[5]

-

Bioavailability: The systemic availability of this compound from extracts is estimated to be around 14%.[3]

-

Elimination: The elimination half-life of this compound is prolonged, ranging from approximately 24 to 43 hours.[3][7]

-

Blood-Brain Barrier Penetration: Animal studies suggest that this compound passes the blood-brain barrier poorly.[6] Brain concentrations of this compound are often significantly lower than plasma concentrations and may be insufficient to engage some of the targets identified in in vitro assays.[8] This discrepancy is a pivotal point of discussion in attributing its antidepressant effects to direct central mechanisms.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma (Tmax) | ~4.6 hours | [5] |

| Elimination Half-Life (t½) | 24.8 - 43.1 hours | [3][7] |

| Systemic Availability | ~14% | [3] |

| Steady-State | Reached after ~4 days | [7] |

Molecular Mechanisms and Neurological Pathways

This compound's antidepressant effects are proposed to be mediated through several molecular mechanisms, although the physiological relevance of each is debated, particularly in light of its low brain concentrations.

Enzyme Inhibition

Early research focused on this compound's ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine.[5] It also affects other key enzymes in neurotransmitter synthesis.

-

Monoamine Oxidase-A (MAO-A): this compound is an inhibitor of MAO-A. However, its potency is considered relatively poor, and the concentrations required for significant inhibition may not be achieved in vivo.[5][8][9]

-

Dopamine-β-hydroxylase (DBH): This enzyme converts dopamine to norepinephrine. This compound has been shown to be a potent inhibitor of DBH, which could theoretically increase dopamine levels relative to norepinephrine.[10][11]

Table 2: Enzyme Inhibition by this compound

| Enzyme | IC₅₀ Value | Species/Assay | Reference |

| Monoamine Oxidase-A (MAO-A) | 35.5 ± 2.1 µM | Human, recombinant | [9] |

| Dopamine-β-hydroxylase | ~5 µM | HPLC-based assay | [10] |

| Dopamine-β-hydroxylase | 3.8 µmol/L | HPLC-based assay | [11] |

Receptor Binding

This compound interacts with several receptor systems implicated in mood regulation. Of particular note is its affinity for sigma receptors, which are involved in modulating various neurotransmitter systems and have been associated with depression and anxiety.[12][13]

-

Sigma Receptors: this compound demonstrates micromolar affinity for sigma receptors. This interaction is a novel finding that distinguishes it from typical antidepressants.[13][14]

-

NMDA Receptors: Pure this compound has shown some affinity for N-methyl-D-aspartate (NMDA) receptors, which are involved in glutamatergic neurotransmission.[15] However, the NMDA-antagonistic effects of St. John's Wort are more strongly attributed to hyperforin.

-

Neuropeptide Y (NPY) Receptors: Micromolar affinities for NPY-Y1 and Y2 receptors have been observed, although this activity appears to be light-dependent.[13]

Table 3: Receptor and Transporter Binding Affinity of this compound

| Target | IC₅₀ Value | Notes | Reference |

| Sigma Receptors | 3-4 µM | Light-dependent | [13] |

| NPY-Y1 Receptor | 3-4 µM | Light-dependent | [13] |

| NPY-Y2 Receptor | 3-4 µM | Light-dependent | [13] |

| Muscarinic Receptors (hM1-hM5) | >10 µM | Low affinity | [16][17] |

| Nicotinic Receptors | No significant inhibition | [17] | |

| Various other receptors/transporters | <40% inhibition at 1.0 µM | Screened at 30 sites | [14] |

Modulation of Glutamatergic Neurotransmission

Recent evidence suggests that this compound can modulate the glutamatergic system, which is increasingly recognized as a key player in the pathophysiology of depression. Instead of directly binding to major glutamate receptors, this compound appears to affect glutamate release.

Specifically, this compound inhibits the evoked release of glutamate from cerebrocortical nerve terminals.[18] This action is not due to changes in nerve terminal excitability but is associated with a reduction in presynaptic N- and P/Q-type voltage-dependent Ca²⁺ channel activity. This cascade of events appears to be mediated by the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7][18]

Neurotrophin Signaling Pathway

The neurotrophin signaling pathway, which includes molecules like Brain-Derived Neurotrophic Factor (BDNF), is crucial for neuronal survival, plasticity, and development, and is a key target for many antidepressants.[19] this compound has been shown to ameliorate depression-like behaviors in animal models by modulating this pathway through a novel epigenetic mechanism.[19][20]

This compound treatment upregulates the expression of m6A methyltransferases (METTL3, WTAP) in the hippocampus. This leads to changes in N6-methyladenosine (m6A) RNA modifications of key genes in the neurotrophin pathway, including Akt3, Ntrk2 (the receptor for BDNF), Braf, and Kidins220.[19] This epigenetic regulation appears to stabilize the expression of these neurotrophic factors and their receptors, thereby exerting an antidepressant effect.

Experimental Protocols

The following sections provide standardized methodologies for key experiments used to evaluate the antidepressant effects of this compound.

Behavioral Assay: Forced Swim Test (FST) in Rats

The FST is a widely used model to screen for antidepressant-like activity by measuring immobility time when a rodent is placed in an inescapable cylinder of water.[21][22][23][24]

Objective: To assess the antidepressant-like effect of this compound by measuring the reduction in immobility time.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250g).

-

This compound, dissolved in a suitable vehicle (e.g., DMSO and saline).

-

Transparent acrylic cylinders (height: 50-60 cm, diameter: 19-25 cm).

-

Water maintained at 24-25°C.

-

Video recording and analysis software.

Procedure:

-

Acclimation: Animals are housed under standard conditions for at least one week before the experiment and handled daily for 4-5 days to reduce stress.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at defined time points before the test (e.g., 30, 60, and 120 minutes prior).

-

Pre-test Session (Day 1): Each rat is individually placed in the cylinder, filled with water to a depth of 30 cm, for a 15-minute session. This session promotes the development of a stable immobility posture.[21][24]

-

Post-test Care (Day 1): After 15 minutes, rats are removed, gently dried with a towel, and returned to a heated cage before being placed back in their home cage.

-

Test Session (Day 2): 24 hours after the pre-test, the rats are again placed in the swim cylinder for a 5-minute test session. The session is video-recorded.

-

Behavioral Scoring: An observer, blind to the treatment groups, scores the duration of immobility during the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

-

Data Analysis: The total duration of immobility is compared between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Analytical Method: In Vivo Microdialysis and HPLC

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[1][2][25][26][27]

Objective: To determine the effect of this compound administration on extracellular levels of dopamine, serotonin, and their metabolites in brain regions like the prefrontal cortex or striatum.

Materials:

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes (e.g., CMA or BASi).

-

A microinfusion pump.

-

Freely moving animal system.

-

High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD).

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Anesthetics and surgical tools.

Procedure:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex). Animals are allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The animal is placed in the freely moving system.

-

Perfusion: The probe is perfused with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period (1-2 hours), dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

This compound Administration: this compound or vehicle is administered (i.p. or p.o.).

-

Post-treatment Collection: Dialysate collection continues for several hours post-administration.

-

HPLC-ECD Analysis: Samples are immediately injected into the HPLC-ECD system. Neurotransmitters (dopamine, serotonin) and their metabolites (DOPAC, HVA, 5-HIAA) are separated on a reverse-phase column and quantified by the electrochemical detector.

-

Data Analysis: Neurotransmitter concentrations in each sample are expressed as a percentage of the average baseline concentration. Changes over time are analyzed and compared between treatment groups.

Summary and Conclusion

This compound, a key component of Hypericum perforatum, exhibits a complex and multifaceted pharmacological profile. Its antidepressant-like effects appear to be mediated through several distinct neurological pathways, including the inhibition of key enzymes like dopamine-β-hydroxylase, interaction with sigma receptors, and modulation of major signaling cascades such as the MAPK and neurotrophin pathways. The latter mechanisms, involving the regulation of glutamate release and epigenetic control of neuronal plasticity genes, represent promising and novel areas of antidepressant research.

However, a significant challenge in interpreting these findings is the compound's poor penetration of the blood-brain barrier. The low in-vivo brain concentrations of this compound raise questions about the physiological relevance of mechanisms that require higher concentrations in vitro. It is plausible that this compound's clinical effects as part of the whole St. John's Wort extract are due to a combination of central actions, peripheral effects (such as anti-inflammatory actions), or synergistic interactions with other constituents like hyperforin that more readily access the CNS.

Future research should focus on developing this compound analogs with improved CNS bioavailability to fully explore the therapeutic potential of its unique mechanisms of action. Furthermore, advanced in vivo imaging and neurochemical techniques will be crucial to definitively link its molecular actions to the complex neurobiology of depression. This guide provides a foundational framework for these ongoing and future investigations into the therapeutic utility of this compound.

References

- 1. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Single-dose and steady-state pharmacokinetics of this compound and pseudothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypericum perforatum (St John's Wort): a non-selective reuptake inhibitor? A review of the recent advances in its pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Activity of Hypericum perforatum and Its Major Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. St. John's wort components and the brain: uptake, concentrations reached and the mechanisms underlying pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of this compound and pseudothis compound after oral intake of the hypericum perforatum extract LI 160 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. esalq.usp.br [esalq.usp.br]

- 9. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical activities of extracts from Hypericum perforatum L. 5th communication: dopamine-beta-hydroxylase-product quantification by HPLC and inhibition by hypericins and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hyperforin represents the neurotransmitter reuptake inhibiting constituent of hypericum extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro binding studies with two hypericum perforatum extracts--hyperforin, this compound and biapigenin--on 5-HT6, 5-HT7, GABA(A)/benzodiazepine, sigma, NPY-Y1/Y2 receptors and dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Screen of receptor and uptake-site activity of this compound component of St. John's wort reveals sigma receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro receptor binding and enzyme inhibition by Hypericum perforatum extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cholinergic Receptor Binding Profile of Hypericum perforatum L. and its Active Constituents [wisdomlib.org]

- 17. researchgate.net [researchgate.net]

- 18. This compound, the active component of St. John's wort, inhibits glutamate release in the rat cerebrocortical synaptosomes via a mitogen-activated protein kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. This compound Ameliorates Depression-like Behaviors via Neurotrophin Signaling Pathway Mediating m6A Epitranscriptome Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. animal.research.wvu.edu [animal.research.wvu.edu]

- 23. researchgate.net [researchgate.net]

- 24. discovery.researcher.life [discovery.researcher.life]

- 25. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In vivo microdialysis studies of striatal level of neurotransmitters after haloperidol and chlorpromazine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Anti-inflammatory and Immunomodulatory Effects of Hypericin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypericin, a naturally occurring naphthodianthrone found in Hypericum perforatum (St. John's Wort), has garnered significant attention for its diverse biological activities. Beyond its well-documented antidepressant effects, a growing body of evidence highlights its potent anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying these effects, focusing on key signaling pathways, and presents available quantitative data and detailed experimental methodologies for researchers in the field. This compound's ability to modulate critical inflammatory cascades, including the NF-κB and JAK-STAT pathways, positions it as a compelling candidate for further investigation and development as a novel therapeutic agent for a range of inflammatory and autoimmune disorders.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The modulation of inflammatory pathways is therefore a key strategy in the development of new therapeutics. This compound has emerged as a promising natural compound with the potential to temper inflammatory responses through multiple mechanisms. This guide will dissect the current understanding of this compound's anti-inflammatory and immunomodulatory actions, providing a comprehensive resource for the scientific community.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory and immunomodulatory effects primarily through the inhibition of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to inhibit the activation of NF-κB induced by phorbol 12-myristate 13-acetate (PMA) and TNF-α in a pathway-specific manner[1][2]. This inhibition prevents the downstream transcription of NF-κB-dependent genes, including the pro-inflammatory cytokine Interleukin-6 (IL-6)[1][3]. The proposed mechanism involves the blockade of a supraspinal signaling pathway that is dependent on Protein Kinase C (PKC), which acts as an upstream modulator of NF-κB[4].

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway

Inhibition of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is another critical signaling cascade involved in immunity and inflammation. It is activated by a wide range of cytokines and growth factors. The binding of a ligand to its receptor leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor and Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus to regulate the expression of target genes.

In silico studies have suggested that this compound can act as an ATP-competitive inhibitor of JAK1, a key enzyme in the inflammatory response[5][6]. This inhibition is proposed as a likely mechanism for the anti-inflammatory activity of Hypericum perforatum extracts[5][6]. By inhibiting JAK1, this compound can prevent the phosphorylation and subsequent activation of STAT proteins, thereby downregulating the expression of inflammatory genes[4][7].

Figure 2: this compound's Inhibition of the JAK/STAT Signaling Pathway

Quantitative Data on Anti-inflammatory Effects

While numerous studies have qualitatively described the anti-inflammatory effects of this compound, there is a need for more comprehensive quantitative data. The available data is summarized below.

Table 1: In Vivo Anti-inflammatory Activity of this compound

| Model | Species | This compound Dose | Effect | Reference |

| Carrageenan-induced paw edema | Mouse | 100 and 150 mg/kg (i.p.) | Significant decrease in paw edema, comparable to indomethacin (4 mg/kg) | [8] |

Table 2: Effect of Hyperforin (a related compound) on Prostaglandin E2 (PGE2) Synthesis

| Assay | System | IC50 / ED50 | Reference |

| mPGES-1 Inhibition | Cell-free | IC50 = 1 µM | [9][10] |

| Carrageenan-induced paw edema | Mouse | ED50 = 1 mg/kg (i.p.) | [9][11] |

| Carrageenan-induced pleurisy | Rat | 4 mg/kg (i.p.) | 64% attenuation of exudate formation |

Note: Data on specific IC50 values for this compound's inhibition of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) are limited in the currently available literature.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing research. The following sections provide methodologies for key assays used to evaluate the anti-inflammatory effects of this compound.

Preparation of this compound Solutions

This compound is poorly soluble in water. For in vitro experiments, a stock solution is typically prepared by dissolving this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol[12]. For in vivo studies, formulations to enhance solubility, such as complexation with polyvinylpyrrolidone (PVP), may be necessary.

In Vitro Anti-inflammatory Assays

-

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., U937) are commonly used.

-

Stimulation: Inflammation is typically induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before LPS stimulation.

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants can be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol Outline:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate and wash again.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate and wash.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Read the absorbance at the appropriate wavelength.

-

Calculate cytokine concentrations based on the standard curve.

-

Figure 3: ELISA Workflow for Cytokine Quantification

Western blotting can be used to assess the effect of this compound on the phosphorylation and expression levels of key proteins in the NF-κB and JAK/STAT pathways (e.g., IκBα, p65, STAT1, p-STAT1).

-

Protocol Outline:

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensity using densitometry software.

-

This assay measures the transcriptional activity of NF-κB.

-

Protocol Outline:

-

Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.

-

Treat cells with this compound and then stimulate with an NF-κB activator (e.g., TNF-α).

-

Lyse the cells and measure luciferase activity using a luminometer.

-

A decrease in luciferase activity in this compound-treated cells indicates inhibition of NF-κB transcriptional activity[13][14][15][16][17].

-

In Vivo Anti-inflammatory Assay

This is a widely used model to screen for acute anti-inflammatory activity.

-

Protocol Outline:

-

Administer this compound (e.g., 25-150 mg/kg, i.p.) or a vehicle control to mice[8].

-

After a set time (e.g., 30 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw[18][19][20][21][22].

-

Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers[18][20][21].

-

Calculate the percentage of edema inhibition compared to the control group.

-

Safety and Toxicity

Preclinical studies in rodents have provided initial safety data for this compound. Acute toxicity studies indicate that this compound is relatively nontoxic when administered orally[14]. However, a significant consideration is its photosensitizing properties. Intravenous administration of this compound can lead to severe photosensitivity rashes at higher doses[11]. Therefore, caution should be exercised regarding exposure to intense sunlight during treatment with this compound[10]. Further long-term toxicity, reproductive and developmental toxicity, and carcinogenicity studies are needed to fully establish its safety profile.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory and immunomodulatory potential through the targeted inhibition of the NF-κB and JAK/STAT signaling pathways. The available data, though still somewhat limited in quantitative detail, strongly supports its further investigation as a therapeutic agent for inflammatory conditions.

Future research should focus on:

-

Conducting comprehensive dose-response studies to determine the IC50 values of this compound for the inhibition of key pro-inflammatory cytokines.

-

Elucidating the precise molecular targets of this compound within the NF-κB and JAK/STAT pathways.

-

Performing more extensive in vivo studies in various models of inflammatory diseases to establish efficacy and optimal dosing.

-

Thoroughly evaluating the safety profile of this compound, particularly with respect to its phototoxicity, in long-term preclinical and clinical studies.

The development of novel formulations to improve the bioavailability and reduce the photosensitivity of this compound will be crucial for its successful translation into a clinical setting. With a multifaceted mechanism of action and a natural origin, this compound holds considerable promise as a lead compound for the next generation of anti-inflammatory and immunomodulatory drugs.

References

- 1. This compound as a non-antioxidant inhibitor of NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Portal [researchportal.scu.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Reversal of NO-induced nociceptive hypersensitivity by St. John's wort and this compound: NF-κB, CREB and STAT1 as molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. On the Mechanism of Action of Anti-Inflammatory Activity of this compound: An In Silico Study Pointing to the Relevance of Janus Kinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijbbku.com [ijbbku.com]

- 9. researchgate.net [researchgate.net]

- 10. Hyperforin, an Anti-Inflammatory Constituent from St. John's Wort, Inhibits Microsomal Prostaglandin E2 Synthase-1 and Suppresses Prostaglandin E2 Formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Hyperforin, an Anti-Inflammatory Constituent from St. John's Wort, Inhibits Microsomal Prostaglandin E2 Synthase-1 and Suppresses Prostaglandin E2 Formation in vivo [frontiersin.org]

- 12. brieflands.com [brieflands.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 15. bowdish.ca [bowdish.ca]

- 16. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. inotiv.com [inotiv.com]

- 19. In-vivo and in-vitro anti-inflammatory effect of Echinacea purpurea and Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Subcellular Localization of Hypericin in Different Cell Types

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypericin, a naturally occurring photosensitizer derived from Hypericum perforatum (St. John's wort), has garnered significant attention for its potential applications in photodynamic therapy (PDT) for cancer. The efficacy of this compound-PDT is intrinsically linked to its accumulation within specific subcellular compartments, as the generation of cytotoxic reactive oxygen species (ROS) upon photoactivation is localized to these areas. Understanding the precise subcellular distribution of this compound in various cell types is therefore paramount for optimizing its therapeutic potential and developing targeted drug delivery strategies. This technical guide provides a comprehensive overview of the subcellular localization of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Subcellular Distribution of this compound: A Quantitative Overview

This compound's lipophilic nature facilitates its passage across cellular membranes, leading to its accumulation in various organelles, primarily the endoplasmic reticulum (ER), Golgi apparatus, mitochondria, and lysosomes.[1] The specific distribution is highly dependent on the cell type, the concentration of this compound, and the incubation duration.[1][2]

The following tables summarize the available quantitative data on the subcellular localization of this compound. It is important to note that quantitative data in this area of research is still emerging, and the majority of studies provide qualitative descriptions of colocalization.

Table 1: Quantitative Colocalization Analysis of this compound in Glioblastoma Cells

| Cell Line | Organelle | Percentage of this compound Signals in Organelle | Percentage of Organelle Occupied by this compound | Reference |

| U373 MG | Endoplasmic Reticulum | 57% | 52% | [3] |

| U373 MG | Golgi Apparatus | 36% | 46% | [3] |

Table 2: Qualitative Summary of this compound Subcellular Localization in Various Cell Types

| Cell Type | Primary Localization Sites | Secondary/Variable Localization Sites | Reference |

| Cancer Cells | |||

| Glioblastoma (U373 MG, U87) | Endoplasmic Reticulum, Golgi Apparatus | Mitochondria, Lysosomes | [3][4] |

| Nasopharyngeal Carcinoma (CNE2, TW0-1) | Mitochondria, Lysosomes | - | [5] |

| Colon Carcinoma (CCL-220.1) | Mitochondria, Lysosomes | - | [5] |

| Bladder Cancer (SD, T24) | Mitochondria, Lysosomes | Endoplasmic Reticulum, Golgi Apparatus | [4][5] |

| Melanoma (501mel, UCT Mel-1, A375) | Endoplasmic Reticulum, Lysosomes/Melanosomes | Mitochondria | [5] |

| Cervical Cancer (HeLa) | Endoplasmic Reticulum, Lysosomes | Perinuclear/Nuclear (in fixed cells) | [3][6] |

| Breast Cancer (T47D) | Cytoplasmic Membrane, Cytoplasm | Nucleus (after long incubation) | [7] |

| Leukemia (K562) | Mitochondria | - | [8] |

| Non-Cancerous Cells | |||

| Fetal Rat Neurons | Cell Membrane | Nucleus | [9] |

Key Experimental Protocols